N'-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide
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Overview
Description
N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide typically involves the following steps:
Formation of the Benzylidene Intermediate: This step involves the reaction of 4-chlorobenzyl alcohol with 3-ethoxybenzaldehyde under acidic or basic conditions to form the benzylidene intermediate.
Hydrazide Formation: The benzylidene intermediate is then reacted with 2-(4-nitrophenoxy)propanoic acid hydrazide under reflux conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular processes, or modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-((4-CL-Benzyl)oxy)-3-methoxybenzylidene)-2-(4-nitrophenoxy)propanohydrazide
- N’-(4-((4-CL-Benzyl)oxy)-3-ethoxybenzylidene)-2-(4-aminophenoxy)propanohydrazide
Properties
CAS No. |
767310-32-7 |
---|---|
Molecular Formula |
C25H24ClN3O6 |
Molecular Weight |
497.9 g/mol |
IUPAC Name |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-(4-nitrophenoxy)propanamide |
InChI |
InChI=1S/C25H24ClN3O6/c1-3-33-24-14-19(6-13-23(24)34-16-18-4-7-20(26)8-5-18)15-27-28-25(30)17(2)35-22-11-9-21(10-12-22)29(31)32/h4-15,17H,3,16H2,1-2H3,(H,28,30)/b27-15+ |
InChI Key |
GIMPMZAMFAJJIK-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)OC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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